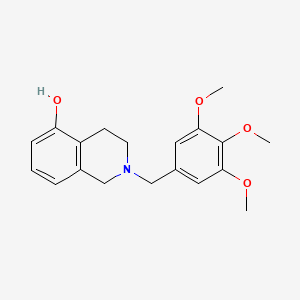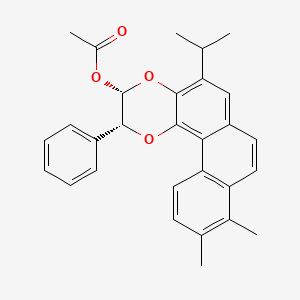
Antitumor agent-108
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antitumor agent-108 is a novel compound that has shown significant potential in the field of cancer treatment. It is known for its ability to inhibit the interaction between hyaluronic acid and CD44, which is crucial for the integrity of cancer spheroids. This compound exhibits antiproliferative activity against cancer cells, making it a promising candidate for further research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Antitumor agent-108 involves several steps. The compound is typically synthesized through a series of chemical reactions that include the formation of key intermediates. The reaction conditions often involve the use of specific solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and other advanced manufacturing techniques could be employed to ensure consistent production quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: Antitumor agent-108 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its efficacy and reduce potential side effects .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired chemical transformations occur efficiently .
Major Products Formed: The major products formed from the reactions involving this compound are typically derivatives of the original compound. These derivatives are often tested for their biological activity to identify the most effective forms of the compound for therapeutic use .
Scientific Research Applications
Antitumor agent-108 has a wide range of scientific research applications. In chemistry, it is used to study the interactions between hyaluronic acid and CD44. In biology, it is employed to investigate the mechanisms of cancer cell proliferation and metastasis. In medicine, this compound is being explored as a potential therapeutic agent for various types of cancer. Additionally, it has applications in the pharmaceutical industry for the development of new cancer treatments .
Mechanism of Action
The mechanism of action of Antitumor agent-108 involves the inhibition of the interaction between hyaluronic acid and CD44. This interaction is crucial for the integrity of cancer spheroids, and its inhibition disrupts the structural integrity of these spheroids, leading to the death of cancer cells. The compound also enhances antibody-dependent cell-mediated cytotoxicity and antibody-dependent cellular phagocytosis, further contributing to its antitumor effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Antitumor agent-108 include other hyaluronic acid-CD44 interaction inhibitors and various monoclonal antibodies used in cancer therapy. Examples include venetoclax, which blocks the anti-apoptotic Bcl-2 protein, and various platinum-containing antitumor compounds .
Uniqueness: What sets this compound apart from other similar compounds is its dual mechanism of action. Not only does it inhibit the hyaluronic acid-CD44 interaction, but it also enhances immune responses through antibody-dependent mechanisms. This dual action makes it a highly effective antitumor agent with the potential for broad applications in cancer therapy .
Properties
Molecular Formula |
C19H23NO4 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-5-ol |
InChI |
InChI=1S/C19H23NO4/c1-22-17-9-13(10-18(23-2)19(17)24-3)11-20-8-7-15-14(12-20)5-4-6-16(15)21/h4-6,9-10,21H,7-8,11-12H2,1-3H3 |
InChI Key |
NUVDZRTYISZXFC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCC3=C(C2)C=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-[ethyl(oxan-4-yl)amino]-2-methyl-N-[(6-methyl-4-methylsulfanyl-2-oxo-1H-pyridin-3-yl)methyl]-5-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B12389557.png)

![2-[(E)-[4-chloro-3-(trifluoromethyl)phenyl]methylideneamino]guanidine](/img/structure/B12389566.png)
![(5S)-5-propan-2-yl-1-[2-[[(1S)-1-[1-[4-(trifluoromethyl)phenyl]imidazol-4-yl]ethyl]amino]pyrimidin-4-yl]imidazolidin-2-one](/img/structure/B12389579.png)
![N-benzyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide](/img/structure/B12389584.png)
![4-[[4-(5-fluoropyrimidin-2-yl)-3-methoxypyridin-2-yl]amino]-6-[[5-(2-hydroxypropan-2-yl)pyridin-2-yl]amino]-N-(trideuteriomethyl)pyridazine-3-carboxamide](/img/structure/B12389588.png)


